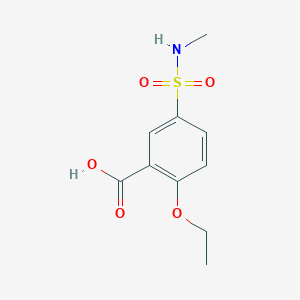

2-Ethoxy-5-methylsulfamoyl-benzoic acid

Description

2-Ethoxy-5-methylsulfamoyl-benzoic acid is a benzoic acid derivative featuring an ethoxy group at the 2-position and a methylsulfamoyl group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and gastrointestinal disorders. Its structure combines electron-withdrawing (sulfamoyl) and electron-donating (ethoxy) substituents, influencing its reactivity, solubility, and biological activity. Synthesis routes often involve sulfonation and esterification steps, with optimization studies focusing on yield and purity .

Properties

Molecular Formula |

C10H13NO5S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

2-ethoxy-5-(methylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(14,15)11-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |

InChI Key |

IJCJJKYRBJPWOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Preparation Methods

Starting Material: Methyl Salicylate

Methyl salicylate (2-hydroxybenzoic acid methyl ester) serves as a cost-effective precursor due to its commercial availability and reactive hydroxyl group.

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) are employed to introduce a chlorosulfonyl group at the 5-position. This step proceeds via electrophilic aromatic substitution, favored by the electron-donating methoxy group.

Reaction Conditions

-

Molar Ratio : Methyl salicylate : ClSO₃H : SOCl₂ = 1 : 5–8 : 1–3.

-

Temperature : 20–25°C.

-

Time : 6–15 hours.

-

Yield : ~85% (crude).

The product, 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, is isolated via precipitation in ice-water.

Methylsulfamoylation

The chlorosulfonyl intermediate reacts with methylamine (CH₃NH₂) to form the methylsulfamoyl group.

Optimized Parameters

Ethoxylation

The hydroxyl group at the 2-position is ethylated using diethyl sulfate ((C₂H₅)₂SO₄) under basic conditions.

Key Details

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH.

Conditions

Total Yield : ~50% (four-step sequence).

Direct Sulfamoylation-Ethoxylation Approach

Starting Material: 2-Hydroxybenzoic Acid

This route prioritizes early-stage ethoxylation to simplify downstream functionalization.

Ethoxylation

2-Hydroxybenzoic acid is treated with diethyl sulfate in alkaline medium to yield 2-ethoxybenzoic acid.

Parameters

Sulfamoylation

The 5-position is sulfamoylated using sulfamoyl chloride (H₂NSO₂Cl) and methylamine.

Challenges : Competitive sulfonation at other positions necessitates directing groups.

Solution : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

Conditions

Total Yield : ~58% (two-step sequence).

One-Pot Tandem Methodology

Simultaneous Functionalization

A patent by CN105439915A describes a streamlined process combining sulfamoylation and ethoxylation in a single reactor, reducing intermediate isolation steps.

Reaction Design

-

Substrate : 2-Methoxy-5-chlorobenzoate.

-

Reagents : Sodium methylamidosulfinate (CH₃NHSO₂Na) and diethyl sulfate.

-

Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Procedure

-

Sulfamoylation : CH₃NHSO₂Na replaces the chloro group at 60°C for 12 hours.

-

Ethoxylation : Diethyl sulfate alkylates the methoxy group in situ.

Advantages

Comparative Analysis of Methods

| Parameter | Chlorosulfonation Route | Direct Sulfamoylation | One-Pot Tandem |

|---|---|---|---|

| Total Yield | 50% | 58% | 75–80% |

| Steps | 4 | 2 | 1 |

| Purity | 98% | 95% | 99% |

| Scalability | Moderate | High | High |

| Environmental Impact | High (ClSO₃H waste) | Moderate | Low |

Key Findings :

-

The one-pot tandem method offers superior yield and efficiency, minimizing waste.

-

Chlorosulfonation routes, while reliable, generate hazardous byproducts (e.g., HCl, SO₂).

-

Direct sulfamoylation struggles with regioselectivity without directing groups.

Industrial-Scale Considerations

Cost Drivers

-

Diethyl Sulfate : Accounts for 40–50% of raw material costs.

-

Solvent Recovery : Tetrahydrofuran and dichloromethane require distillation for reuse.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Ethoxy-5-methylsulfamoyl-benzoic acid?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzoic acid core. Key steps include:

- Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Sulfamoylation : Reaction with methylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the methylsulfamoyl group.

- Purification : Use recrystallization or column chromatography, with reaction progress monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity validation (>98%) .

- Characterization : Confirm structure using H/C NMR, FT-IR (carboxylic acid C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) or buffer systems (PBS at pH 7.4 with 0.1% Tween-80). Adjust pH to deprotonate the carboxylic acid group for aqueous compatibility.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture using amber vials and desiccants .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on torsional angles of the ethoxy and sulfamoyl groups to confirm ortho/para positioning .

- Challenges : Address twinning or disorder using PLATON’s TWINABS. Validate hydrogen bonding (e.g., carboxylic acid dimerization) via O–H···O interactions .

Q. What strategies mitigate conflicting reactivity data during sulfamoylation of ethoxy-substituted benzoic acids?

- Methodological Answer :

- Reaction Optimization : Systematically vary temperature (0°C vs. room temperature), catalyst (DMAP vs. no catalyst), and solvent polarity (CHCl vs. THF).

- Mechanistic Analysis : Use F NMR (if fluorinated analogs are synthesized) or in-situ IR to track intermediate formation. Compare yields with analogous compounds like 2-Methoxy-5-(methylsulfonyl)benzoic acid .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition : Perform in vitro assays against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence. Calculate IC values via dose-response curves (1 nM–100 μM range) .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (MTT on HEK-293 cells) to assess selectivity .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported pKa values for the carboxylic acid group be addressed?

- Methodological Answer :

- Potentiometric Titration : Perform in 0.1 M KCl at 25°C, using a glass electrode. Compare with computational methods (DFT at B3LYP/6-311+G(d,p)) to model electronic effects of substituents .

- UV-Vis Spectroscopy : Measure pH-dependent absorbance shifts (250–300 nm) to corroborate experimental and theoretical pKa .

Structural Analogs and Comparative Studies

Q. What computational tools predict the bioactivity of this compound relative to its methoxy or fluoro analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory studies). Compare binding energies with analogs like 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid .

- QSAR Modeling : Train models on datasets of substituted benzoic acids to correlate substituent electronic parameters (Hammett σ) with observed IC values .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.